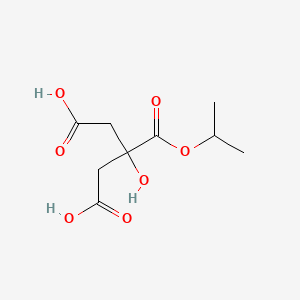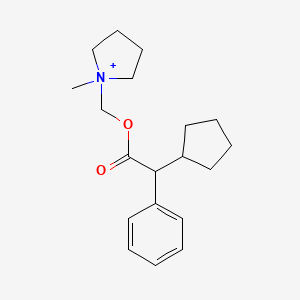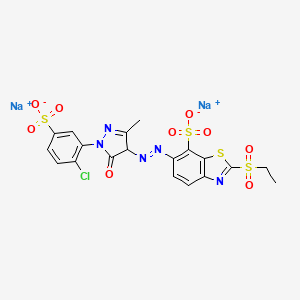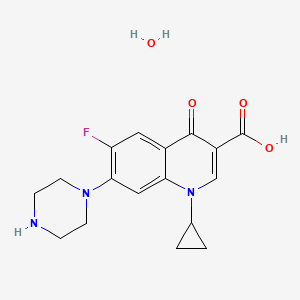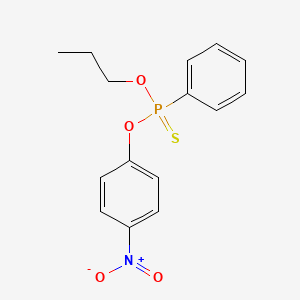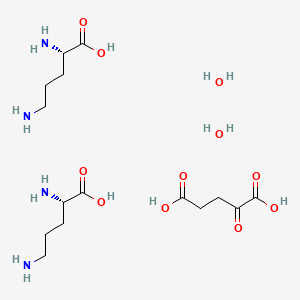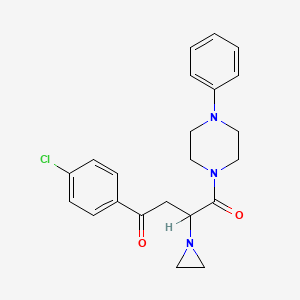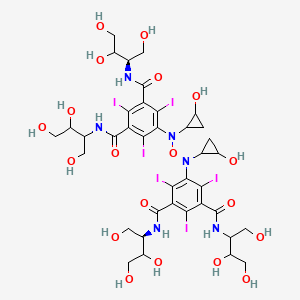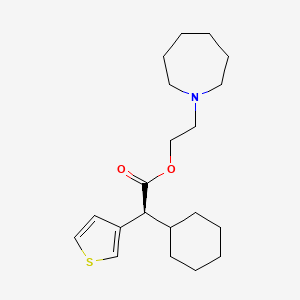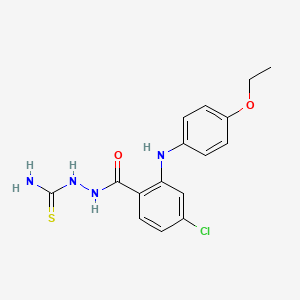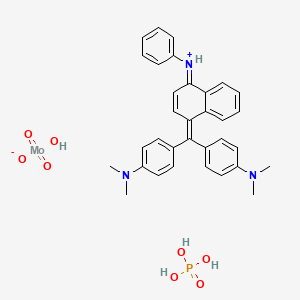
azanium;2,4-di(tridecyl)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanium;2,4-di(tridecyl)benzenesulfonate is an organosulfur compound that belongs to the class of benzenesulfonates. It is characterized by the presence of two tridecyl groups attached to the benzene ring at the 2 and 4 positions, along with an ammonium ion (azanium) as the counterion. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azanium;2,4-di(tridecyl)benzenesulfonate typically involves the sulfonation of 2,4-di(tridecyl)benzene. The reaction is carried out using concentrated sulfuric acid, which introduces the sulfonic acid group (-SO3H) into the benzene ring. The resulting sulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The sulfonation reaction is conducted in large reactors with precise control over temperature and reaction time to ensure complete sulfonation. The neutralization step is also carefully monitored to achieve the desired purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Azanium;2,4-di(tridecyl)benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form sulfonates with different oxidation states.
Substitution: The tridecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as aluminum chloride (AlCl3) and elevated temperatures.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced sulfonates, and substituted benzenesulfonates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Azanium;2,4-di(tridecyl)benzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants in various industrial processes.
Mécanisme D'action
The mechanism of action of azanium;2,4-di(tridecyl)benzenesulfonate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic molecules. This property is particularly useful in biological and chemical applications where the solubilization of hydrophobic compounds is required. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to their solubilization and stabilization.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Azanium;2,4-di(nonyl)benzenesulfonate
- Azanium;2,4-didecylbenzenesulfonate
- Azanium;2,4-dimethylbenzenesulfonate
Uniqueness
Azanium;2,4-di(tridecyl)benzenesulfonate is unique due to its longer tridecyl chains, which enhance its surfactant properties compared to similar compounds with shorter alkyl chains. This makes it particularly effective in applications requiring strong surfactant activity and the solubilization of highly hydrophobic molecules.
Propriétés
Numéro CAS |
81611-39-4 |
|---|---|
Formule moléculaire |
C32H61NO3S |
Poids moléculaire |
539.9 g/mol |
Nom IUPAC |
azanium;2,4-di(tridecyl)benzenesulfonate |
InChI |
InChI=1S/C32H58O3S.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-27-28-32(36(33,34)35)31(29-30)26-24-22-20-18-16-14-12-10-8-6-4-2;/h27-29H,3-26H2,1-2H3,(H,33,34,35);1H3 |
Clé InChI |
XJGRYQGNKQEMIP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])CCCCCCCCCCCCC.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


